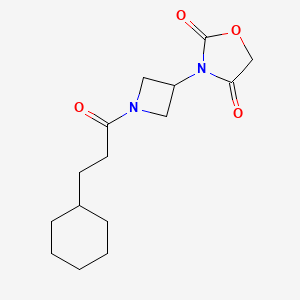
3-(1-(3-シクロヘキシルプロパノイル)アゼチジン-3-イル)オキサゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that features both azetidine and oxazolidine rings
科学的研究の応用
3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the Oxazolidine Ring: The oxazolidine ring can be formed by reacting the azetidine intermediate with appropriate reagents under controlled conditions.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and oxazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of 3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Spiro-azetidin-2-one Derivatives: These compounds share the azetidine ring and exhibit similar biological activities.
Thiazolidine Derivatives: These compounds have a five-membered ring with sulfur and nitrogen atoms and are known for their diverse pharmacological properties.
Uniqueness
3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of azetidine and oxazolidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.
生物活性
3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound characterized by the presence of both azetidine and oxazolidine rings. Its unique structure imparts distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure
The compound's IUPAC name is 3-[1-(3-cyclohexylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione. Its molecular formula is C15H22N2O4, with a molecular weight of approximately 294.35 g/mol. The compound features a cyclohexyl group attached to the azetidine ring, which may influence its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 3-[1-(3-cyclohexylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
| Molecular Formula | C15H22N2O4 |
| Molecular Weight | 294.35 g/mol |
| InChI Key | HBMSCRXFIDBMSK-UHFFFAOYSA-N |
The biological activity of 3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione is primarily attributed to its interaction with various molecular targets within the body. The compound may exert its effects by:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : The compound could bind to receptors, altering their activity and influencing physiological responses.
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various biological models.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that 3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics used in clinical settings.
- Anti-inflammatory Activity : A study conducted on murine models indicated that administration of the compound resulted in a marked reduction in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with similar heterocyclic compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 3-(Cyclopropyl)-4-hydroxy-1-methylquinolin-2-one | Quinoline derivative | Antimicrobial |
| Thiazolidine derivatives | Five-membered ring | Anti-diabetic |
| Spiro-azetidin-2-one derivatives | Spirocyclic compounds | Anticancer |
Research Findings
Recent studies have focused on the synthesis and optimization of 3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione for enhanced biological activity. Structural modifications have led to derivatives with improved potency and selectivity against targeted enzymes and receptors.
特性
IUPAC Name |
3-[1-(3-cyclohexylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c18-13(7-6-11-4-2-1-3-5-11)16-8-12(9-16)17-14(19)10-21-15(17)20/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMSCRXFIDBMSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














